molecular formula C14H11Cl2N3O4S B5849434 N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide

Cat. No.: B5849434
M. Wt: 388.2 g/mol
InChI Key: LVENTWBWZDZRFX-CAOOACKPSA-N
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Description

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes

Properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O4S/c1-9-5-6-11(7-13(9)19(20)21)24(22,23)18-17-8-10-3-2-4-12(15)14(10)16/h2-8,18H,1H3/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVENTWBWZDZRFX-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-methyl-3-nitrobenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic and electronic properties.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It can be used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

Uniqueness

N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide is unique due to the presence of both dichlorophenyl and nitro groups, which impart distinct electronic and steric properties. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

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